molecular formula C14H13N5OS3 B2412572 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide CAS No. 852366-81-5

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide

Cat. No. B2412572
CAS RN: 852366-81-5
M. Wt: 363.47
InChI Key: XAONWGOXRALHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide, also known as ETQA, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. ETQA is a heterocyclic compound that contains both thiadiazole and quinazoline moieties, which are known to have various biological activities.

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In addition, this compound has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells. In infectious diseases, this compound has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and protein synthesis, leading to the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In neurons, this compound has been shown to modulate neurotransmitter release and protect against oxidative stress. In bacteria and fungi, this compound has been shown to inhibit cell wall synthesis and protein synthesis, leading to cell death.

Advantages and Limitations for Lab Experiments

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has several advantages for lab experiments, including its ease of synthesis, low cost, and potential applications in various scientific research fields. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dose-response studies are necessary to determine the optimal concentration of this compound for each specific application.

Future Directions

There are several future directions for research on N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide, including the optimization of its synthesis method, the development of more potent analogs, and the identification of its molecular targets. In addition, further studies are needed to determine the optimal concentration and dosing regimen for this compound in various scientific research fields. Finally, the potential applications of this compound in clinical settings should be explored, including its potential as a therapeutic agent for cancer, neurological disorders, and infectious diseases.

Synthesis Methods

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide involves the reaction of 5-(ethylthio)-1,3,4-thiadiazol-2-amine with 4-chloroquinazoline in the presence of potassium carbonate and acetonitrile. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The synthesis of this compound has been reported in various research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In infectious diseases, this compound has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-quinazolin-4-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS3/c1-2-21-14-19-18-13(23-14)17-11(20)7-22-12-9-5-3-4-6-10(9)15-8-16-12/h3-6,8H,2,7H2,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAONWGOXRALHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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